Clorethate

Description

This article leverages existing research on these analogs to infer Clorethate's properties, applications, and safety profiles.

Properties

CAS No. |

5634-37-7 |

|---|---|

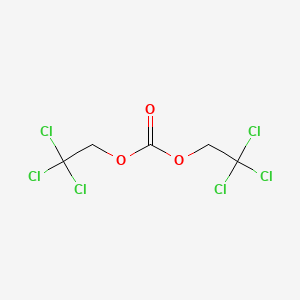

Molecular Formula |

C5H4Cl6O3 |

Molecular Weight |

324.8 g/mol |

IUPAC Name |

bis(2,2,2-trichloroethyl) carbonate |

InChI |

InChI=1S/C5H4Cl6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 |

InChI Key |

IEPBPSSCIZTJIF-UHFFFAOYSA-N |

SMILES |

C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |

Other CAS No. |

5634-37-7 |

Synonyms |

is(2,2,2-trichloroethyl)carbonate chlorethate clorethate SK and F 12866 SK and F-12866 SKF 12866 SKF-12866 |

Origin of Product |

United States |

Preparation Methods

Clorethate is typically synthesized through the chlorination of p-acetic acid esters . The specific preparation method can vary depending on the laboratory and production equipment used. Industrial production methods often involve large-scale chlorination processes to ensure the efficient and cost-effective synthesis of this compound.

Chemical Reactions Analysis

Clorethate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions involving this compound can lead to the formation of less chlorinated derivatives.

Substitution: This compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Clorethate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: this compound is studied for its potential biological effects and interactions with biological molecules.

Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use as a pharmaceutical intermediate.

Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Clorethate involves its interaction with specific molecular targets and pathways. It can alter the activity of certain enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Key Research Findings :

- DCA inhibits pyruvate dehydrogenase kinase, altering cellular metabolism in cancer cells .

- Environmental persistence raises concerns about groundwater contamination .

Comparison with Sodium Chloroacetate

Sodium Chloroacetate (C₂H₂ClO₂Na) is an industrial compound with significant safety risks.

Comparison with Sodium Chlorate

Sodium Chlorate (NaClO₃) is a potent oxidizing agent used in herbicides and explosives.

Environmental Impact :

Regulatory and Analytical Considerations

Biological Activity

Clorethate, a compound with the chemical formula C₆H₆Cl₃O₂, is primarily known for its applications in agriculture as a pesticide. However, its biological activity extends beyond this domain, with ongoing research exploring its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within organisms. It is known to influence various biochemical pathways by altering enzyme activities and protein functions. The primary mechanisms include:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to significant physiological effects in target organisms.

- Neurotransmitter Modulation : Research indicates that this compound may affect neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for neuronal signaling and overall brain function.

Biological Effects

This compound exhibits several biological effects that are critical for both its agricultural use and potential medicinal applications:

- Toxicity to Non-Target Species : While effective against pests, this compound's toxicity can extend to non-target species, including beneficial insects and aquatic organisms. This raises concerns regarding environmental impact and ecological balance.

- Potential Therapeutic Uses : Preliminary studies suggest that this compound may possess properties that could be harnessed for therapeutic purposes, particularly in the context of neurodegenerative diseases. Its modulation of neurotransmitter systems could offer insights into treatment strategies for conditions like Alzheimer's disease or Parkinson's disease.

Case Studies

-

Pesticide Efficacy Study :

A case study conducted by agricultural researchers examined the efficacy of this compound in controlling pest populations in crop fields. The results indicated a significant reduction in pest numbers compared to untreated fields, showcasing its effectiveness as a pesticide. However, the study also noted adverse effects on non-target insect populations, prompting recommendations for careful application practices. -

Neuropharmacological Exploration :

A separate study investigated the neuropharmacological effects of this compound on rodent models. The findings suggested that this compound administration led to alterations in behavior indicative of anxiety and depression-like symptoms. These results point towards potential implications for understanding the compound's effects on the central nervous system and its possible role in treating mood disorders.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Alters metabolic pathways | |

| Neurotransmitter Modulation | Affects glutamate and GABA systems | |

| Pesticide Efficacy | Reduces pest populations | |

| Toxicity | Harmful to non-target species | |

| Behavioral Changes | Induces anxiety/depression-like behaviors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.